molecular formula C8H14O2 B14655766 5-Methylheptane-2,3-dione CAS No. 52358-74-4

5-Methylheptane-2,3-dione

Katalognummer: B14655766
CAS-Nummer: 52358-74-4
Molekulargewicht: 142.20 g/mol
InChI-Schlüssel: KJAYZTTWCWTLHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methylheptane-2,3-dione is an organic compound with the molecular formula C8H14O2 It is a diketone, meaning it contains two ketone functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylheptane-2,3-dione can be achieved through several methods. One common approach involves the oxidation of 5-methylheptan-2-ol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic oxidation of 5-methylheptan-2-ol using metal catalysts such as palladium or platinum. This method offers higher efficiency and yield compared to traditional chemical oxidation methods.

Analyse Chemischer Reaktionen

Types of Reactions

5-Methylheptane-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids.

    Reduction: Reduction of the diketone can yield the corresponding diol.

    Substitution: The ketone groups can undergo nucleophilic substitution reactions with reagents such as Grignard reagents to form tertiary alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Grignard reagents (RMgX), organolithium reagents (RLi)

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Diols

    Substitution: Tertiary alcohols

Wissenschaftliche Forschungsanwendungen

5-Methylheptane-2,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Wirkmechanismus

The mechanism of action of 5-Methylheptane-2,3-dione involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles such as amino acids and nucleotides. This interaction can lead to the formation of covalent bonds, altering the structure and function of biological molecules. Additionally, the diketone groups can participate in redox reactions, influencing cellular redox balance and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Methylheptane-2,4-dione
  • 2,2,6,6-Tetramethyl-3,5-heptanedione
  • 2-Methylheptane-3,5-dione

Uniqueness

5-Methylheptane-2,3-dione is unique due to its specific molecular structure, which imparts distinct chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

52358-74-4

Molekularformel

C8H14O2

Molekulargewicht

142.20 g/mol

IUPAC-Name

5-methylheptane-2,3-dione

InChI

InChI=1S/C8H14O2/c1-4-6(2)5-8(10)7(3)9/h6H,4-5H2,1-3H3

InChI-Schlüssel

KJAYZTTWCWTLHG-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)CC(=O)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.